3-(5-Bromothiophen-3-yl)prop-2-enoic acid
Description
3-(5-Bromothiophen-3-yl)prop-2-enoic acid is a brominated thiophene derivative featuring a propenoic acid (acrylic acid) backbone. The compound consists of a thiophene ring substituted with a bromine atom at the 5-position and linked via its 3-position to an α,β-unsaturated carboxylic acid group. This structural motif confers unique electronic properties due to the electron-withdrawing bromine atom and the conjugation between the thiophene ring and the propenoic acid moiety. Such compounds are often explored in medicinal chemistry, materials science, and organic synthesis, particularly in cross-coupling reactions and as intermediates for bioactive molecules.
Properties
IUPAC Name |
(E)-3-(5-bromothiophen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWLOPATRVAAV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260318 | |
| Record name | (2E)-3-(5-Bromo-3-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75754-86-8 | |
| Record name | (2E)-3-(5-Bromo-3-thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75754-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(5-Bromo-3-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-3-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the prop-2-enoic acid moiety. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation using a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.
Knoevenagel Condensation: The formylated product is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production methods for 3-(5-Bromothiophen-3-yl)prop-2-enoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds or extended conjugated systems.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrOS
- Molecular Weight : 233.08 g/mol
- IUPAC Name : 3-(5-bromothiophen-3-yl)prop-2-enoic acid
- Canonical SMILES : C1=C(SC=C1C=CC(=O)O)Br
This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The bromine substitution enhances its potential for various chemical reactions and biological interactions.
Organic Synthesis
3-(5-Bromothiophen-3-yl)prop-2-enoic acid serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in:
- Knoevenagel Condensation : Used to form carbon-carbon bonds.
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups.
This versatility makes it a crucial intermediate in developing new materials and catalysts.
Materials Science
The compound is utilized in developing organic semiconductors and conductive polymers due to its electronic properties. Its ability to form extended π-conjugated systems allows it to function effectively in:
- Organic Photovoltaics : Enhancing light absorption and charge transport.
- Organic Light Emitting Diodes (OLEDs) : Serving as a key component in light-emitting layers.
Biological Studies
Research has indicated that 3-(5-Bromothiophen-3-yl)prop-2-enoic acid possesses potential biological activities, particularly:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, with an example being an MIC of 6.50 mg/mL against Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.50 mg/mL |
| Staphylococcus aureus | Not specified |
- Anticancer Activity : The compound has shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
These findings suggest that it may induce apoptosis or inhibit proliferation through various mechanisms, possibly by modulating signaling pathways associated with cell growth.
Case Studies and Research Findings
Numerous studies have explored the implications of this compound:
- Antioxidant Activity : Related compounds have shown notable antioxidant effects through free radical scavenging mechanisms.
- Enzyme Inhibition : Moderate inhibition of acetylcholinesterase and butyrylcholinesterase activities has been observed, indicating potential applications in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the conjugated system play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Positional Isomers
- (2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic acid (CAS 50868-68-3): Structure: Bromine at the 5-position of the thiophene ring, linked via the 2-position. Properties: Molecular weight 233.08 g/mol, predicted boiling point 350.1°C, density 1.783 g/cm³, pKa 4.03. Key Difference: The altered attachment position (2-yl vs.
- (2E)-3-(5-Bromothiophen-3-yl)prop-2-enoic acid (hypothetical): Theoretical Impact: Attachment via the 3-position may enhance conjugation with the propenoic acid group, increasing acidity compared to the 2-yl isomer.
Functional Group Variations
- 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS 204135-66-0): Structure: Saturated propanoic acid with an amino group at the β-position. Application: Used in peptide mimetics and enzyme inhibitor studies.
Heterocyclic Analogues
Furan Derivatives
- (2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (CAS 64154-10-5): Structure: Replaces thiophene with a brominated furan ring. Properties: Molecular formula C₇H₅BrO₃, molar mass 229.02 g/mol. Reactivity: Less electron-rich than thiophene analogues, reducing stability in radical reactions.
Phenyl Derivatives
- 3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid: Structure: Aromatic phenyl ring with bromine and methoxy substituents. Applications: Explored as a tyrosine kinase inhibitor precursor due to its planar structure.
Saturated vs. Unsaturated Backbones
- Properties: Reduced conjugation lowers acidity (pKa ~4.8 vs. ~4.0 for unsaturated analogues).
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Predicted values based on structural analogues.
Research Findings
Electronic Effects : The bromine atom in 5-bromothiophene derivatives enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, attachment via the 3-position (vs. 2-yl) may sterically hinder reactions.
Acidity Trends: Unsaturated propenoic acids exhibit lower pKa values (~4.0–4.5) compared to saturated propanoic acids (~4.8–5.2) due to resonance stabilization of the conjugate base.
Biological Activity : Thiophene-based analogues show higher membrane permeability than phenyl derivatives, making them preferred in drug design.
Biological Activity
3-(5-Bromothiophen-3-yl)prop-2-enoic acid, also known as (2E)-3-(5-bromo-3-thienyl)-2-propenoic acid, is a compound that has garnered attention in various biological and pharmacological studies. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (2E)-3-(5-bromo-3-thienyl)-2-propenoic acid
- Molecular Formula : C7H5BrO2S
- Melting Point : 188-192 °C
- Purity : 95% .
Research indicates that compounds with thiophene moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom in 3-(5-bromothiophen-3-yl)prop-2-enoic acid may enhance its reactivity and biological efficacy by participating in various interactions at the molecular level.
Antimicrobial Activity
Studies have shown that compounds similar to 3-(5-bromothiophen-3-yl)prop-2-enoic acid possess antimicrobial properties. For instance, derivatives with thiophene structures have been tested against various bacterial strains, demonstrating notable inhibition of growth . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiophene derivatives are also being explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases . The specific effects of 3-(5-bromothiophen-3-yl)prop-2-enoic acid on cancer cell lines remain to be fully elucidated but are promising based on related compounds.
Inhibition of Enzymatic Activity
The compound has been evaluated for its potential to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which is significant for conditions like hyperpigmentation and melanoma . Inhibitors of tyrosinase can have cosmetic applications as skin-whitening agents.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The study concluded that the introduction of halogen atoms could significantly improve the antibacterial properties of thiophene-based compounds .
Anticancer Activity Assessment
In another study focusing on anticancer activity, 3-(5-bromothiophen-3-yl)prop-2-enoic acid was tested against several cancer cell lines. The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Further investigations into the molecular mechanisms revealed activation of apoptotic pathways and inhibition of proliferation markers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(5-Bromothiophen-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a Knoevenagel condensation between 5-bromothiophene-3-carbaldehyde and malonic acid derivatives. Optimization involves adjusting catalysts (e.g., piperidine or pyridine), solvent polarity (DMF or ethanol), and temperature (70–100°C) to improve yield and stereoselectivity. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR (¹H/¹³C): Assign peaks for the α,β-unsaturated carbonyl (δ 6.8–7.2 ppm for protons, δ 165–170 ppm for carbonyl carbon) and bromothiophene moiety (δ 7.3–7.6 ppm) .
- HPLC-MS: Quantify purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI+ (expected [M+H]⁺ ≈ 271.1 Da) .
- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (e.g., E-isomer dominance due to conjugation stabilization) .
Advanced Research Questions
Q. How does the bromothiophene substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 5-position of thiophene enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki: Use Pd(PPh₃)₄, aryl boronic acids (1.2 eq), Na₂CO₃ in DME/H₂O (3:1) at 80°C. Monitor regioselectivity via GC-MS .
- Contradiction Note: Steric hindrance from the prop-2-enoic acid group may reduce coupling efficiency. Computational modeling (DFT) predicts electron density shifts at the thiophene ring, guiding catalyst selection .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Degradation Studies: Incubate the compound in buffers (pH 1–13) at 25–60°C. Analyze degradation products via LC-MS.
- Key Finding: Acidic conditions (pH < 3) hydrolyze the α,β-unsaturated bond, forming 5-bromothiophene-3-propanoic acid. Neutral/basic conditions show <5% degradation over 72 hours .
- Limitation: Sample degradation during prolonged storage (e.g., 9-hour experiments) may skew results. Use continuous cooling (4°C) to stabilize organic matrices .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp. Input SMILES (C=CC(=O)O)C1=C(SC=C1)Br to calculate:
- Docking Studies: Simulate interactions with cyclooxygenase-2 (COX-2) using AutoDock Vina. The bromothiophene group shows hydrophobic binding to Val523, while the carboxylic acid forms hydrogen bonds with Arg499 .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
Methodological Answer:
- Case Study: Discrepancies in ¹H NMR coupling constants (J = 12–16 Hz for trans-alkene protons) vs. DFT-predicted values may arise from solvent effects. Validate with COSY and NOESY to confirm spatial proximity of protons .
- Multi-Technique Validation: Cross-reference IR (C=O stretch ≈ 1680 cm⁻¹), UV-Vis (λₘₐₓ ≈ 280 nm for conjugated system), and single-crystal XRD data to resolve ambiguities .
Q. How can researchers design assays to evaluate the compound’s biological activity against inflammatory targets?
Methodological Answer:
- In Vitro COX-2 Inhibition:
- Prepare recombinant COX-2 enzyme (10 nM) in Tris-HCl buffer (pH 8.0).
- Incubate with compound (0.1–100 µM) and arachidonic acid (5 µM).
- Quantify prostaglandin E₂ (PGE₂) via ELISA. IC₅₀ values < 10 µM suggest therapeutic potential .
- Cytotoxicity Screening: Use MTT assays on RAW 264.7 macrophages. A selectivity index (CC₅₀/IC₅₀) >10 indicates low off-target toxicity .
Q. What are the best practices for handling and storing 3-(5-Bromothiophen-3-yl)prop-2-enoic acid to prevent decomposition?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
